Hgdzzpizkxeflu-uhfffaoysa-
Description
The compound "Hgdzzpizkxeflu-uhfffaoysa-" (CAS No. 1046861-20-4) is a halogenated arylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a bromine atom at the 3-position, a chlorine atom at the 5-position, and a boronic acid group (-B(OH)₂) attached to the benzene ring. This configuration confers unique physicochemical properties, including high polarity (TPSA: 40.46 Ų) and moderate lipophilicity (XLOGP3: 2.15) . The compound exhibits high gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development.
Synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . The reaction yields a purity-compliant product with a synthetic accessibility score of 2.07, indicating moderate complexity in large-scale production.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C10H17NO/c1-10-5-3-4-8(11(10)2)6-9(12)7-10/h8H,3-7H2,1-2H3 |
InChI Key |
HGDZZPIZKXEFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(N1C)CC(=O)C2 |
Synonyms |
1-methylgranatanone N-methyl-9-aza-1-methylbicyclo(3.3.1)nonane N-methyleuphococcinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of "Hgdzzpizkxeflu-uhfffaoysa-," we compare it with structurally analogous halogenated arylboronic acids (Table 1). Key parameters include molecular weight, lipophilicity (logP), solubility, and synthetic accessibility.
Table 1: Comparative Analysis of Halogenated Arylboronic Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLOGP3 | Solubility (mg/ml) | Synthetic Accessibility | Key Structural Differences |
|---|---|---|---|---|---|---|
| Hgdzzpizkxeflu-uhfffaoysa- | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Br (3-position), Cl (5-position) |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Identical structure; likely synonym |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.28 | 2.87 | 0.18 | 2.45 | Additional Cl at 2-position |
| (4-Fluoro-3-iodophenyl)boronic acid | C₆H₅BFIO₂ | 268.92 | 1.98 | 0.32 | 1.89 | F (4-position), I (3-position) |
Key Findings:
Structural Isomerism : The positional arrangement of halogens significantly impacts properties. For example, the addition of a chlorine atom at the 2-position in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (XLOGP3: 2.87 vs. 2.15) but reduces solubility by 25% .
Synonym Identification: "(3-Bromo-5-chlorophenyl)boronic acid" shares identical molecular formula, weight, and physicochemical properties with "Hgdzzpizkxeflu-uhfffaoysa-," suggesting it may be a synonym or standardized nomenclature for the same compound .
Halogen Substitution Effects : Replacing bromine with iodine in (4-Fluoro-3-iodophenyl)boronic acid lowers logP (1.98) and improves solubility (0.32 mg/ml), likely due to iodine’s larger atomic radius enhancing polarizability .
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